molecular formula C18H21N7OS B2444739 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 1058238-72-4

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Katalognummer: B2444739
CAS-Nummer: 1058238-72-4
Molekulargewicht: 383.47
InChI-Schlüssel: CYAOIGPVUFSJFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C18H21N7OS and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a novel hybrid molecule that incorporates a triazolopyrimidine core known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antiplatelet effects, and potential applications in drug development.

Chemical Structure

The compound can be represented as follows:

C17H22N6S\text{C}_{17}\text{H}_{22}\text{N}_{6}\text{S}

IUPAC Name: this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, compounds with structural similarities to the target compound have demonstrated significant antiproliferative activity against various cancer cell lines:

Cell Line IC50 (µM) Reference
HCT116 (Colon)0.95
MCF-7 (Breast)0.30
U87 MG (Glioblastoma)0.50
A549 (Lung)0.75

In a study focusing on the synthesis of triazolopyrimidine hybrids, it was found that compounds with specific substituents exhibited improved efficacy against gastric cancer cells. The molecular docking studies indicated that these compounds effectively bind to targets involved in cancer cell proliferation and survival pathways .

Antiplatelet Activity

The compound's structural components suggest potential antiplatelet activity akin to ticagrelor, a well-known antiplatelet agent. Research has shown that modifications in the triazolopyrimidine structure can lead to enhanced antiplatelet effects while minimizing antibacterial activity, suggesting distinct mechanisms of action for these properties .

Activity Effect Reference
Platelet AggregationInhibition observed
Antibacterial ActivityMinimal or absent

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes: The compound may inhibit enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Molecular Docking Studies: These studies suggest strong binding affinities to targets involved in cancer cell signaling pathways.
  • Quantitative Structure–Activity Relationship (QSAR): QSAR analyses have identified key descriptors correlating with biological activity, aiding in the design of more potent derivatives .

Case Studies

Several case studies have been conducted to evaluate the efficacy of similar compounds:

  • Anti-Gastric Cancer Activity: A series of triazolopyrimidine derivatives were synthesized and tested against gastric cancer cell lines. The study utilized QSAR models to predict bioactivity based on structural features .
  • Antiplatelet and Antibacterial Activity Evaluation: Research on ticagrelor analogues demonstrated that modifications could enhance antiplatelet effects while reducing antibacterial properties, indicating the potential for developing targeted therapies .

Eigenschaften

IUPAC Name

2-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7OS/c1-2-25-17-16(21-22-25)18(20-13-19-17)27-12-15(26)24-10-8-23(9-11-24)14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAOIGPVUFSJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.